molecular formula C19H11Br2NO4 B14496995 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione CAS No. 63339-77-5

1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione

Cat. No.: B14496995
CAS No.: 63339-77-5
M. Wt: 477.1 g/mol
InChI Key: GBRKVAMQVCEIOO-UHFFFAOYSA-N
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Description

1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and methoxy functional groups attached to a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetracenequinone derivatives followed by the introduction of amino and methoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups replacing the original bromine atoms.

Scientific Research Applications

1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is similar to that of other anthracycline antibiotics like daunorubicin .

Comparison with Similar Compounds

Uniqueness: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dibromo groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

63339-77-5

Molecular Formula

C19H11Br2NO4

Molecular Weight

477.1 g/mol

IUPAC Name

1-amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione

InChI

InChI=1S/C19H11Br2NO4/c1-26-14-6-13(23)15-16(17(14)22)19(25)10-5-8-7(4-9(10)18(15)24)11(20)2-3-12(8)21/h2-6,23H,22H2,1H3

InChI Key

GBRKVAMQVCEIOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=C(C=CC(=C4C=C3C2=O)Br)Br)N

Origin of Product

United States

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